2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((4-Fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo[3,2-d]pyrimidinone derivative featuring a fluorinated benzylthio group at position 2 and phenyl substituents at positions 3 and 5. The fluorine atom on the benzyl group likely enhances lipophilicity and metabolic stability, while the thioether linkage may contribute to binding interactions with biological targets.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3,7-diphenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3OS/c26-19-13-11-17(12-14-19)16-31-25-28-22-21(18-7-3-1-4-8-18)15-27-23(22)24(30)29(25)20-9-5-2-6-10-20/h1-15,27H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHDNMHZBZSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the pyrimidine core, followed by the attachment of the 4-fluorobenzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine core or the attached functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified pyrimidine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the interaction with biological targets, such as enzymes or receptors.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidinones vs. Thieno/Pyrido-Fused Analogs
- Pyrrolo[3,2-d]pyrimidinones: The target compound’s pyrrolo-pyrimidine core (e.g., as in ) differs from thieno[3,2-d]pyrimidinones (e.g., compounds 12, 3a, and 3b in ) and pyrido-thieno-pyrimidines (e.g., compounds 6b–6d in ).
- Electronic Effects: Thieno-pyrimidines (e.g., compound 3b in ) exhibit reduced aromaticity due to sulfur’s larger atomic size, which may lower π-stacking efficiency compared to pyrrolo-pyrimidines .
Substituent Effects
Fluorinated vs. Non-Fluorinated Benzylthio Groups
Positional and Steric Variations
- 3,7-Diphenyl Substitution: The target’s 3,7-diphenyl groups may enhance steric bulk, reducing rotational freedom and improving binding specificity compared to mono-substituted analogs like compound 13g in , which has a single phenyl group at position 5 .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic molecule with significant potential in medicinal chemistry. Its structural features suggest a promising profile for various biological activities, particularly in the fields of oncology and antiviral research. This article reviews the biological activity associated with this compound, synthesizing findings from diverse research sources.
Structural Characteristics
The compound's structure includes:
- A pyrrolo[3,2-d]pyrimidine core, which is known for its diverse biological activities.
- A thiol group linked to a 4-fluorobenzyl moiety , enhancing its reactivity and potential interactions with biological targets.
- Multiple phenyl groups , which may contribute to its stability and influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Properties
Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. In vitro assays have demonstrated the following:
- IC50 values : Compounds in this class often exhibit low IC50 values against various cancer cell lines, indicating potent cytotoxicity. For instance, related compounds showed IC50 values ranging from 10 µM to 40 µM against human gastric cancer cells .
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | MDA-MB-231 | 20 | Significant growth inhibition |
| Compound B | HeLa | 15 | High selectivity towards cancer cells |
| Compound C | A549 | 35 | Moderate activity compared to controls |
Antiviral Activity
The structural similarity of this compound to known antiviral agents suggests potential efficacy against viral infections. Preliminary studies indicate:
- Mechanism of Action : Pyrrolo[3,2-d]pyrimidines may target viral polymerases or proteases, disrupting viral replication .
Case Studies
- In Vitro Studies : A recent study evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiol and phenyl groups significantly affected the compounds' potency .
- Kinase Inhibition : Another study focused on the kinase inhibitory activity of related compounds. The results showed inhibition rates against CDK1 and ALK kinases, suggesting a mechanism that could be exploited for cancer therapy .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes including:
- Microwave-assisted synthesis : This technique has been shown to enhance yields and reduce reaction times.
- Palladium-catalyzed coupling reactions : These methods are effective for forming carbon-sulfur bonds essential for creating the thiol moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
